molecular formula C7H5IN4 B2702736 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine CAS No. 1111638-50-6

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Cat. No. B2702736
CAS RN: 1111638-50-6
M. Wt: 272.049
InChI Key: UVKFMSYWNWEXLD-UHFFFAOYSA-N
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Description

“4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine” is a chemical compound with the linear formula C7H5N4I1 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyrazole ring via a carbon atom . The pyrazole ring contains an iodine atom .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its linear formula is C7H5N4I1 . The CAS Number is 1111638-50-6 .

Scientific Research Applications

Anticancer Potential

Pyrazolo[3,4-d]pyrimidines, including derivatives like 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, have been studied extensively for their potential as anticancer agents. A significant focus has been on their application as protein kinase inhibitors. These compounds exhibit promising antitumor activity, but often face challenges like suboptimal aqueous solubility. To optimize these properties, researchers have developed prodrugs that demonstrate enhanced pharmacokinetic and therapeutic properties, specifically against human glioblastoma cell lines (Vignaroli et al., 2017).

Enzymatic Inhibition

Another area of study involves the inhibition of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their ability to inhibit these enzymes. The compounds synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown notable inhibition capabilities, with certain compounds demonstrating significant selectivity and potency as inhibitors (Aydin, Anil, & Demir, 2021).

Applications in OLEDs

This compound and its related compounds have also found use in organic light-emitting diodes (OLEDs). Research into pyrimidine chelates has led to the development of new classes of heteroleptic Ir(III) metal complexes. These complexes demonstrate photophysical properties suitable for application in OLEDs, contributing to the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Improvement in Pharmacokinetic Properties

Addressing the issue of poor aqueous solubility, researchers have explored nanosystem approaches for drug delivery of pyrazolo[3,4-d]pyrimidines. By developing albumin nanoparticles and liposomes, scientists have been able to enhance the solubility profile and pharmacokinetic properties of these compounds, particularly for anti-neuroblastoma activity (Vignaroli et al., 2016).

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. These compounds, known for their anticancer activity through the inhibition of eukaryotic protein kinases, are now being investigated for their potential as antimicrobial agents. This research opens up possibilities for their application in preventing and treating bacterial infections, especially in cancer patients (Greco et al., 2020).

Safety and Hazards

The safety information for “4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine” indicates that it may cause skin irritation (H315), eye irritation (H319), and is hazardous to aquatic life with long lasting effects (H410) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

4-(5-iodo-1H-pyrazol-4-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN4/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFMSYWNWEXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=C(NN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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